

In-depth Technical Guide: Discovery and Synthesis of SNS-032 (BMS-387032)

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Compound of Interest

Compound Name: CL-424032

Cat. No.: B10812802

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SNS-032, also known as BMS-387032, is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in the regulation of cell cycle and transcription. Initially developed by Bristol-Myers Squibb as a selective inhibitor of CDK2, it was later discovered to be a powerful inhibitor of CDK7 and CDK9. This dual activity of inhibiting both cell cycle progression and transcription gives SNS-032 its significant anti-cancer properties. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to SNS-032, intended for professionals in the field of drug discovery and development.

Discovery and Development

SNS-032 was first synthesized and characterized by researchers at Bristol-Myers Squibb in a program aimed at discovering selective CDK2 inhibitors.^{[1][2]} The initial lead compound, a 2-acetamido-thiazolylthio acetic ester, showed potent CDK2 inhibition but suffered from poor cellular activity and plasma instability due to metabolic hydrolysis of the ester group.^{[3][4][5]}

The key innovation in the development of SNS-032 was the replacement of the metabolically labile ester moiety with a 5-substituted oxazole ring, which served as a stable bioisostere.^{[3][4][5]} Further optimization of the acyl side chain, incorporating a basic amine in a non-aromatic ring system, led to the identification of N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-

thiazolyl]-4-piperidinecarboxamide, designated as BMS-387032.[2] This compound, later named SNS-032, demonstrated potent and selective inhibition of CDK2, along with excellent in vitro and in vivo anti-tumor activity.[2]

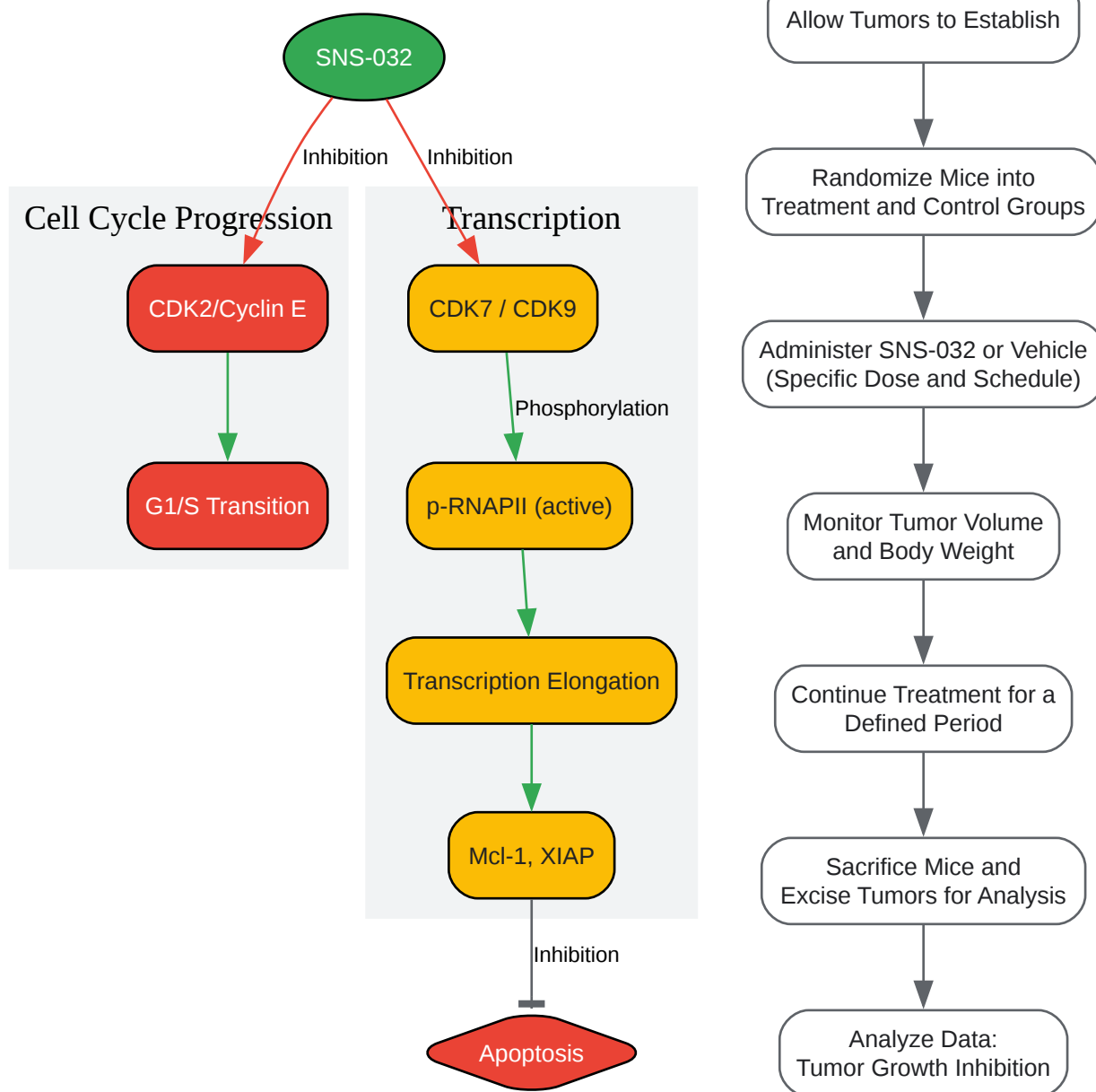
Subsequently, Sunesis Pharmaceuticals licensed the compound and further investigation revealed its potent inhibitory activity against CDK7 and CDK9, adding to its potential as a therapeutic agent by targeting transcriptional regulation in addition to the cell cycle.[1][6]

Chemical Synthesis of SNS-032

The synthesis of SNS-032 (BMS-387032) is a multi-step process. The core of the molecule is constructed from a substituted aminothiazole, which is then elaborated with the oxazole and piperidine carboxamide moieties. The following is a general outline of the synthetic route based on the available literature.[2][7]

Synthesis Workflow





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